3-(aminomethyl)-N,N-dimethylthiolan-3-amine
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine involves various strategies, including the addition of N,N'-dimethylethylenediamine to diacrylates and other complex organic reactions. These methods yield compounds with significant molecular weights and demonstrate the versatility of aminomethylation reactions in creating complex structures (Lynn & Langer, 2000).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine has been studied through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV–Visible spectroscopy. These studies help in understanding the bond lengths, angles, and vibrational frequencies, providing insights into the molecule's electronic and structural properties (Fatima et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving aminomethylation, such as those with morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, reveal the compound's reactivity and its potential to form complex heterocyclic structures. These reactions depend on the nature of the counter-ion, the primary amine structure, and the ratio of reactants, demonstrating the compound's versatility in synthetic chemistry (Dotsenko et al., 2016).
Physical Properties Analysis
The physical properties of compounds related to 3-(aminomethyl)-N,N-dimethylthiolan-3-amine, such as their solubility in solvents like ethanol and DMSO, molecular electrostatic potential (MEP) surfaces, and charge distribution, are crucial for understanding their behavior in various environments and potential applications in materials science (Fatima et al., 2021).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, electron localization (as indicated by ELF diagrams), and the calculation of Fukui functions, are instrumental in predicting its behavior in chemical reactions. These properties are essential for designing new synthetic pathways and understanding the compound's potential interactions with various substrates (Fatima et al., 2021).
Scientific Research Applications
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Organic Synthesis
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Catalysis
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Biochemistry
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Pharmaceutical Synthesis
- A compound similar to the one you mentioned, S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), is a well-known anticonvulsant drug . It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . This drug was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and adjunctive therapy for partial seizures in patients with epilepsy .
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Protein Functionalization
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Neuroscience
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Optimized Synthesis
- A new synthesis approach for S-pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a well-known anticonvulsant drug, has been developed . This research aimed to optimize the synthesis stages of S-pregabalin using appropriate solvents and compounds to reach a straightforward and applicable method .
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Chemical Conjugation Strategies
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Treatment of Alzheimer’s Disease
properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylthiolan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-9(2)7(5-8)3-4-10-6-7/h3-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJOBDYLWKZPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCSC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381565 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N,N-dimethylthiolan-3-amine | |
CAS RN |
176445-79-7 |
Source
|
Record name | 3-(Aminomethyl)-N,N-dimethylthiolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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